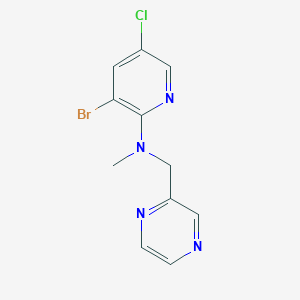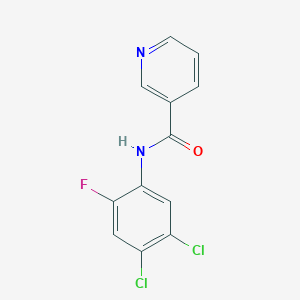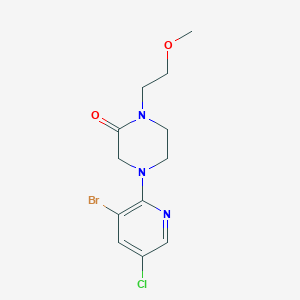![molecular formula C15H13ClN4O2 B6625428 N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide, commonly known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) signaling pathway. This pathway plays a crucial role in the regulation of hematopoiesis and immune cell function. CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
CEP-33779 acts as a selective inhibitor of the N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide signaling pathway. N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide is a tyrosine kinase that plays a crucial role in the activation of signal transducers and activators of transcription (STATs). The activation of STATs leads to the transcription of genes involved in cell proliferation, differentiation, and survival. By inhibiting N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide, CEP-33779 blocks the activation of STATs and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP). It also suppresses the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide-STAT3 signaling pathway. In addition, CEP-33779 has been found to reduce the levels of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which play a crucial role in tumor immune evasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEP-33779 is its selectivity for N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide, which reduces the risk of off-target effects. It has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for clinical trials. However, one of the limitations of CEP-33779 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the optimal dosage and treatment regimen for CEP-33779 have not been established yet, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on CEP-33779. One of the potential applications of CEP-33779 is in the treatment of hematological malignancies, such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). It has been shown to inhibit the growth of MPN cells and induce apoptosis in AML cells. In addition, CEP-33779 has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Another potential application of CEP-33779 is in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of these diseases.
Furthermore, CEP-33779 has been found to enhance the anti-tumor immune response by reducing the levels of Tregs and MDSCs. This suggests that it may have potential applications in combination with immunotherapy for the treatment of cancer.
Conclusion:
CEP-33779 is a small molecule inhibitor of the N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide signaling pathway that has been extensively studied for its potential therapeutic applications in various diseases. It acts by inhibiting N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis. CEP-33779 has several biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of pro-inflammatory cytokines and chemokines. While it has several advantages, such as its selectivity for N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide, it also has limitations, such as its poor solubility in water. Further research is needed to determine its safety and efficacy in humans and to explore its potential applications in various diseases.
Métodos De Síntesis
CEP-33779 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 4-chloro-3-nitrobenzaldehyde, which is then reacted with 2-aminopyridine to form 4-chloro-3-(2-pyridyl)benzaldehyde. This intermediate is further reacted with N-(tert-butoxycarbonyl)-L-valine to form the corresponding amide. The final step involves the removal of the protecting group to obtain CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, CEP-33779 has been found to suppress the production of pro-inflammatory cytokines and chemokines, making it a potential treatment option for inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c16-12-2-1-11(9-13(12)20-8-7-18-15(20)22)19-14(21)10-3-5-17-6-4-10/h1-6,9H,7-8H2,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFXXADVALPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B6625367.png)
![1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625374.png)
![2-Chloro-4-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]benzonitrile](/img/structure/B6625381.png)

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)

![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)

![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)